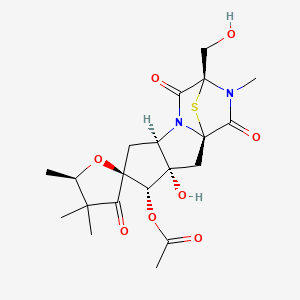
Sirodesmin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sirodesmin H is an organic molecule.
Aplicaciones Científicas De Investigación
Gene Cluster and Biosynthesis
Sirodesmin PL, produced by Leptosphaeria maculans, is a phytotoxin from the epipolythiodioxopiperazine (ETP) class. Research has focused on its biosynthetic gene cluster. Cloning of this gene cluster revealed roles in sirodesmin biosynthesis, with disruptions in specific genes, like a non-ribosomal peptide synthetase gene, essential for its production. These genes are co-regulated with sirodesmin production, and similar gene clusters are found in other ETP-producing fungi, suggesting a broader relevance in fungal biology (Gardiner et al., 2004).
Role in Plant Pathogenicity
Sirodesmin PL is implicated in the blackleg disease of canola. Studies have shown that its production is linked to fungal virulence. Disruption of sirodesmin biosynthetic genes led to reduced fungal pathogenicity in canola, highlighting its role in plant-fungus interactions. Additionally, the expression of certain sirodesmin biosynthetic genes correlates with its distribution in planta, as evidenced by mass spectrometry (Elliott et al., 2007).
Regulation of Sirodesmin Production
The production of sirodesmin PL is regulated by various genetic factors. For instance, the cross-pathway control system, responding to amino acid availability, influences the expression of key sirodesmin biosynthetic genes. Mutational analysis has identified genes that when silenced lead to increased production of sirodesmin under certain conditions, revealing complex regulatory mechanisms (Elliott et al., 2011).
Biochemical Pathway Characterization
Research has delved into the specific steps of sirodesmin biosynthesis. The characterization of enzymes involved, like SirD, a tyrosine O-prenyltransferase, has clarified the biochemical pathway. Understanding these enzymes offers insights into the unique chemical transformations leading to sirodesmin production (Kremer & Shu‐Ming Li, 2010).
Interaction with Host Plants
Studies also focus on sirodesmin's interactions with host plants. For example, research has demonstrated that sirodesmin can be used to distinguish resistant from susceptible plant material, both in vivo and in vitro, indicating its potential as a tool in plant breeding and pathology (Sjödin & Glimelius, 2004).
Application in Disease Control Strategies
Understanding the role of sirodesmin in plant pathogenicity has implications for disease control. By targeting the sirodesmin biosynthetic pathway, new strategies for managing fungal diseases in crops like canola could be developed. This could lead to more effective and targeted agricultural practices (Howlett et al., 2009).
Propiedades
| 64542-78-5 | |
Fórmula molecular |
C20H26N2O8S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
Clave InChI |
ITMLCHOGYDYPNT-OQIMMBKLSA-N |
SMILES isomérico |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C |
SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
SMILES canónico |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
| 64542-78-5 | |
Sinónimos |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


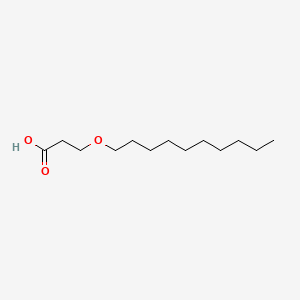

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)
![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
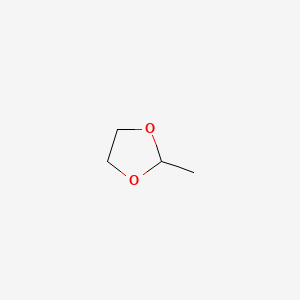



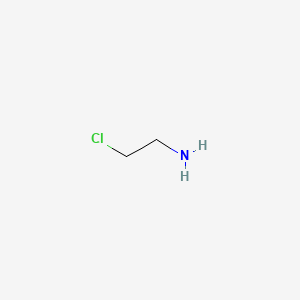
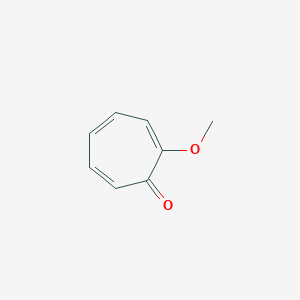
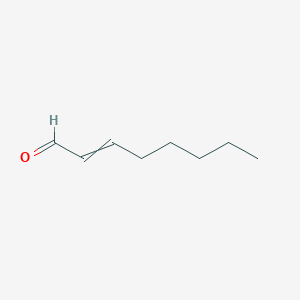
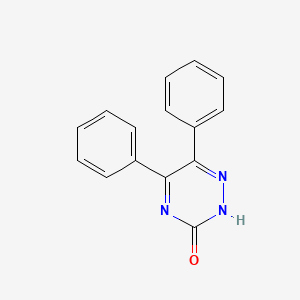

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
